

A Comparative Guide to N,N-Didesmethylvenlafaxine Impurity Standards and Profiling

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Compound of Interest

Compound Name: *N,N-Didesmethylvenlafaxine*

Cat. No.: B022065

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For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of commercially available **N,N-Didesmethylvenlafaxine** impurity standards and details the established analytical methodologies for venlafaxine impurity profiling. **N,N-Didesmethylvenlafaxine** is a known metabolite and potential process impurity of Venlafaxine, an antidepressant drug.^{[1][2]}

Comparison of N,N-Didesmethylvenlafaxine Impurity Standards

The selection of a suitable impurity standard is paramount for the development and validation of analytical methods, as well as for routine quality control testing.^[3] A variety of suppliers offer **N,N-Didesmethylvenlafaxine** reference standards, each with its own set of specifications and supporting documentation. Below is a summary of offerings from several prominent suppliers.

Supplier/Product Name	CAS Number	Molecular Formula	Molecular Weight	Additional Information
SynThink Research Chemicals	1076199-24-0 (N-Boc protected)	C ₂₀ H ₃₁ NO ₄	349.46	Offers N-Boc protected N,O-Didesmethylvenlafaxine. Standards are supplied with validated analytical data and full structural characterization.
Pharmaffiliates	1346598-87-5 (d11 labeled)	C ₂₂ H ₁₈ D ₁₁ NO ₃	366.54	Provides a deuterated internal standard for quantitative analysis. Also lists other related impurities.
SynZeal	149289-29-2	C ₁₆ H ₂₅ NO ₃	279.4	Supplied with a Certificate of Analysis (COA) and analytical data. Also referred to as O-Desmethyl-N,N-Didesmethyl Venlafaxine. [4]
GLP Pharma Standards	135308-76-8 (HCl salt); 149289-29-2 (base)	Not Specified	285.81 (HCl salt)	Accompanied by a Certificate of Analysis, ¹ H-NMR, Mass, HPLC, and IR data. Potency by

TGA is also provided.[\[5\]](#)[\[6\]](#)

Chromato
Scientific

149289-29-2

C₁₄H₂₁NO₂

235.3

Chemical name:
4-(2-Amino-1-(1-hydroxycyclohexyl)ethyl)phenol.
Provided with comprehensive characterization data.[\[7\]](#)

Experimental Protocols for Impurity Profiling

The accurate profiling of **N,N-Didesmethylvenlafaxine** and other venlafaxine-related impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of venlafaxine and its impurities.[\[8\]](#)

- **Method Development:** The selection of a suitable stationary phase, mobile phase composition, and detector wavelength is critical. A C18 column is often used for the separation of polar compounds like venlafaxine and its metabolites.[\[9\]](#)
- **Mobile Phase:** A gradient elution is typically employed to achieve optimal separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile.[\[8\]](#)[\[9\]](#)
- **Detection:** UV detection at a wavelength of approximately 225 nm or 229 nm is commonly used for the analysis of venlafaxine and its impurities.[\[8\]](#)[\[9\]](#)
- **Validation:** The method should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.[\[8\]](#)

Example HPLC Protocol for Genotoxic Impurity in Venlafaxine HCl:[8]

- Column: Purospher STAR end-capped C18 (250mm x 4.0mm), 5µm
- Mobile Phase A: 0.1% v/v liquid ammonia in water, pH adjusted to 8.5 with 10% orthophosphoric acid
- Mobile Phase B: Acetonitrile
- Gradient: A gradient profile is used.
- Flow Rate: 1.0 mL/min
- Injection Volume: 50 µL
- Column Temperature: 55 °C
- Autosampler Temperature: 5 °C
- Detection: 225 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the identification and quantification of trace-level impurities.[1]

- Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like venlafaxine and its metabolites.[1]
- Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity through Multiple Reaction Monitoring (MRM).[1]
- Sample Preparation: Solid-phase extraction (SPE) is often employed to extract and concentrate the analytes from the sample matrix, especially from biological fluids.[10]

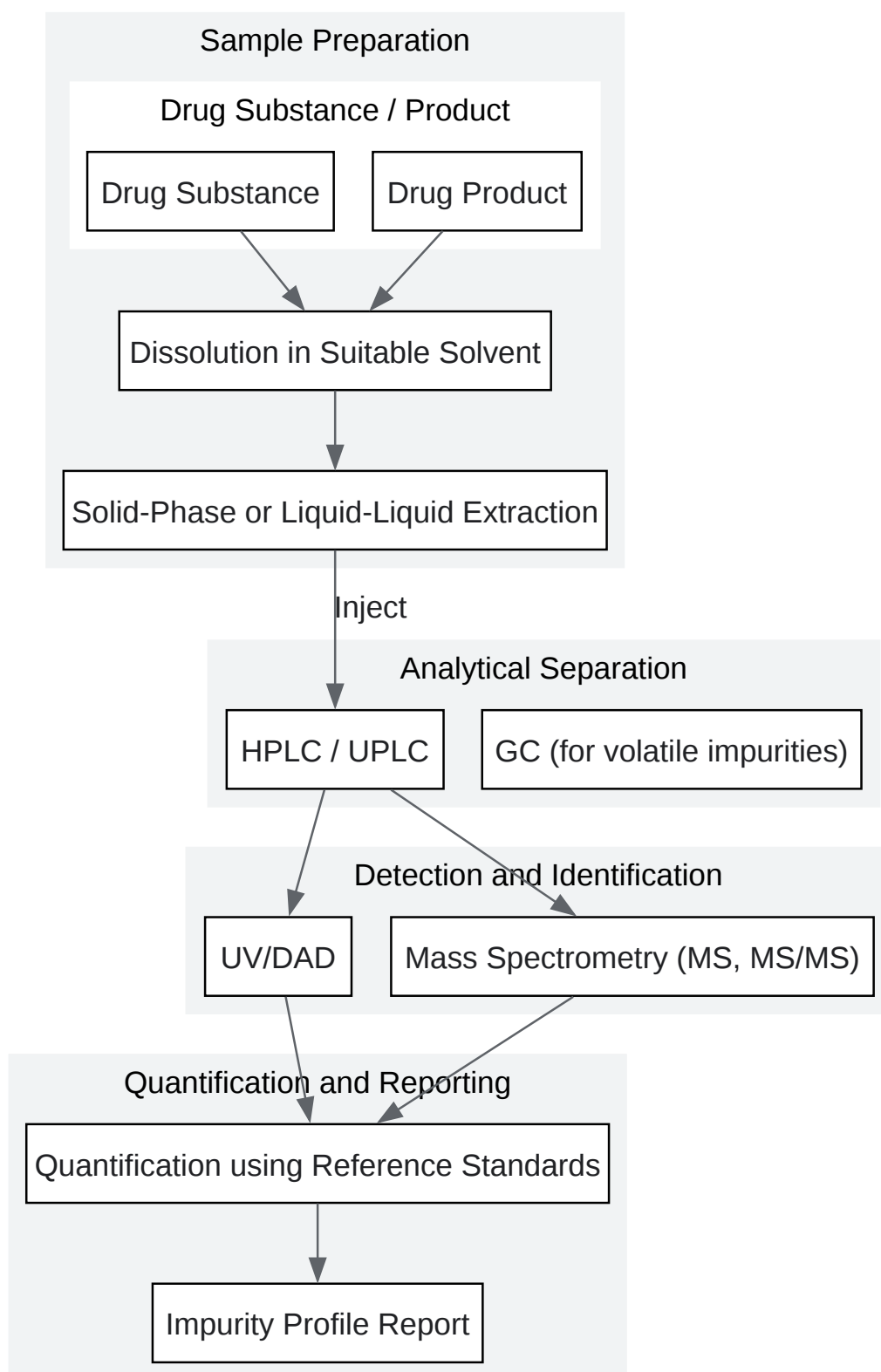
Example LC-MS/MS Protocol for Venlafaxine and Metabolites in Human Plasma:[1]

- Extraction: Solid-phase extraction.

- Internal Standard: Nadolol or Verapamil.
- Ionization: Electrospray Ionization (ESI).
- Mass Analysis: Multiple Reaction Monitoring (MRM) mode.
- Precursor → Product Ion Transitions:
 - Venlafaxine: m/z 278 → m/z 57
 - Verapamil (IS): m/z 455 → m/z 165

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the profiling of impurities in a drug substance like venlafaxine.

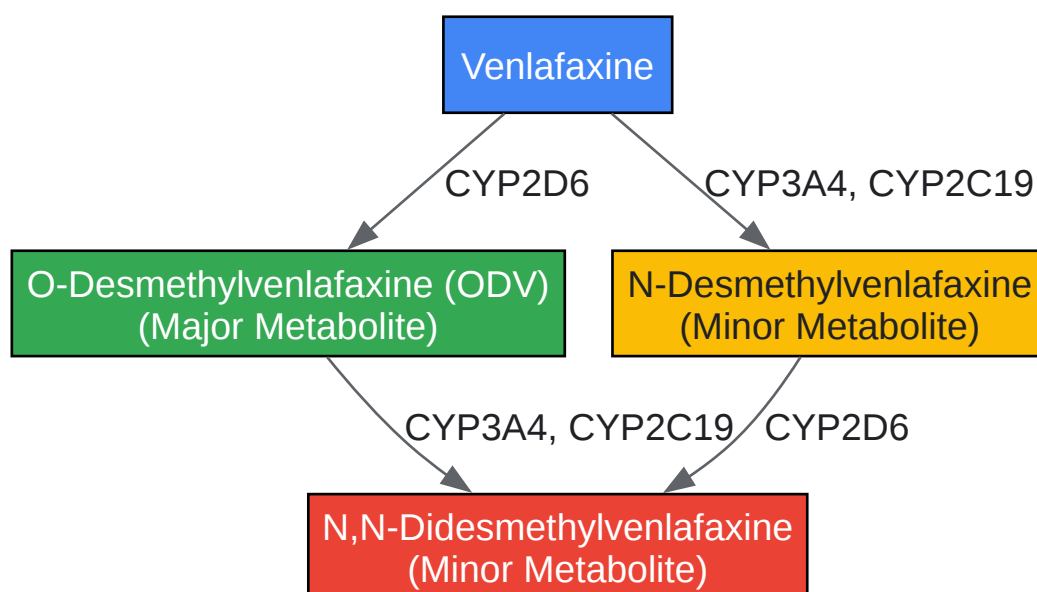


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Caption: A typical workflow for pharmaceutical impurity profiling.

Signaling Pathways and Logical Relationships

The metabolism of venlafaxine in the body involves several key enzymatic pathways, primarily mediated by cytochrome P450 enzymes. Understanding these pathways is crucial for identifying potential metabolites that may also be present as impurities.



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Caption: Metabolic pathways of Venlafaxine.

By utilizing high-quality reference standards and robust, validated analytical methods, researchers and drug development professionals can confidently identify and control impurities like **N,N-Didesmethylvenlafaxine**, ensuring the quality and safety of venlafaxine-containing drug products.

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